1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially developed as an antidepressant drug but was later found to have psychoactive effects and was used as a recreational drug. In recent years, TFMPP has gained attention in scientific research due to its potential therapeutic applications in the treatment of various disorders.
Wirkmechanismus
The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood. It is believed to act as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors. This compound also has affinity for the dopamine D2 receptor and the sigma-1 receptor. The activation of these receptors leads to the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of serotonin and dopamine in the brain, which are neurotransmitters that regulate mood, behavior, and cognition. This compound also increases the levels of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages as a research tool. It is a selective agonist of the serotonin 5-HT1A and 5-HT2A receptors, which are important targets for drug development. This compound is also relatively easy to synthesize and purify, making it readily available for research. However, this compound has limitations as a research tool. It has been found to have off-target effects on other receptors, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the development of this compound analogs that have improved selectivity and potency at the serotonin 5-HT1A and 5-HT2A receptors. Another area of interest is the investigation of the role of this compound in the regulation of neuroplasticity and neuroprotection. Additionally, this compound may have potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects. This compound acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors and has several biochemical and physiological effects. This compound has advantages as a research tool but also has limitations. There are several future directions for research on this compound, including the development of this compound analogs and investigation of its role in neuroplasticity and neuroprotection.
Synthesemethoden
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves the condensation of 1-(1,3-benzodioxol-5-yl)ethanone with 4-(2,4,5-trimethoxybenzyl)piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent such as dimethylformamide or tetrahydrofuran. The final product is purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-25-19-12-21(27-3)20(26-2)11-17(19)14-24-8-6-23(7-9-24)13-16-4-5-18-22(10-16)29-15-28-18/h4-5,10-12H,6-9,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFHIKOIDJPYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.